2-((5-(2-Chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
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Description
2-((5-(2-Chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H14ClN3O2S2 and its molecular weight is 427.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
“2-((5-(2-Chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide” is a pyrimidine derivative. Pyrimidines and their derivatives are known to exhibit significant biological activity and are versatile objects for chemical modification . They are represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .
Mode of Action
Pyrimidine derivatives often interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Pyrimidine derivatives have been found to have diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Biological Activity
The compound 2-((5-(2-Chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide belongs to a class of thienopyrimidine derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is C16H14ClN3O2S, with a molecular weight of approximately 349.82 g/mol. The presence of the thieno[2,3-d]pyrimidine core is significant for its biological activity.
Thienopyrimidine derivatives often exhibit their biological effects through various mechanisms, including:
- Enzyme Inhibition : Many thienopyrimidines act as inhibitors of key enzymes involved in cellular processes.
- Receptor Modulation : These compounds can interact with specific receptors to modulate signaling pathways.
- Antimicrobial Activity : They have shown efficacy against various pathogens by disrupting essential biological functions.
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives have notable antimicrobial activities. For instance, studies have shown that related compounds demonstrate significant activity against Plasmodium falciparum, the causative agent of malaria. The compound's structure suggests it may also inhibit other pathogens due to its thioacetamide moiety, which enhances its reactivity and interaction with biological targets .
Anticancer Activity
Thienopyrimidines have been investigated for their anticancer properties. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been observed in several studies. For example, derivatives with similar structures have shown IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .
Cytotoxicity
While evaluating the cytotoxic effects, it was found that certain modifications in the structure can lead to varying degrees of cytotoxicity. For example, compounds with electron-withdrawing groups have been noted to exhibit higher toxicity against non-cancerous cell lines compared to their cancerous counterparts. This selectivity is crucial for developing therapeutic agents with minimal side effects .
Case Study: Antiplasmodial Activity
A study evaluated a series of thienopyrimidine derivatives against P. falciparum, revealing that compounds similar to this compound exhibited IC50 values ranging from 1.46 to 5.74 μM. Notably, the para-chloro substitution maintained potency while introducing variations affected overall activity .
Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S2/c21-15-9-5-4-8-13(15)14-10-27-18-17(14)19(26)24(12-6-2-1-3-7-12)20(23-18)28-11-16(22)25/h1-10H,11H2,(H2,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYXEOMILDPLCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N)SC=C3C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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